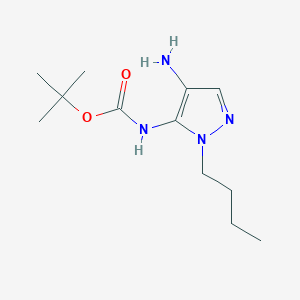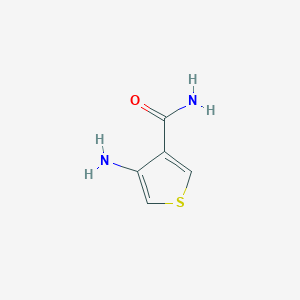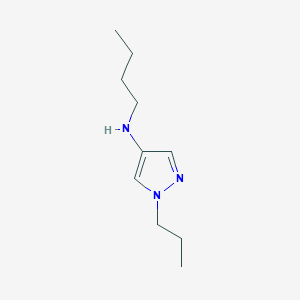![molecular formula C11H17ClN2 B11731730 3-[(Pyrrolidin-1-yl)methyl]aniline hydrochloride](/img/structure/B11731730.png)
3-[(Pyrrolidin-1-yl)methyl]aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 3-[(pirrolidin-1-il)metil]anilina es un compuesto químico con la fórmula molecular C11H18Cl2N2. Es un derivado de la anilina, donde el anillo de anilina está sustituido por un anillo de pirrolidina a través de un puente metileno. Este compuesto se utiliza a menudo en diversas aplicaciones de investigación química y farmacéutica debido a sus propiedades estructurales únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de clorhidrato de 3-[(pirrolidin-1-il)metil]anilina normalmente implica la reacción de 3-clorometil anilina con pirrolidina. La reacción se lleva a cabo en un disolvente orgánico como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) en condiciones de reflujo. El producto se purifica luego mediante recristalización o cromatografía en columna.
Métodos de producción industrial
En un entorno industrial, la producción de clorhidrato de 3-[(pirrolidin-1-il)metil]anilina puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, es común para optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 3-[(pirrolidin-1-il)metil]anilina puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio para producir derivados de aminas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el átomo de cloro es reemplazado por otros nucleófilos, como los iones hidróxido o alcóxido.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidróxido de sodio en solución acuosa.
Principales productos formados
Oxidación: Derivados de N-óxidos.
Reducción: Derivados de aminas.
Sustitución: Derivados de anilina sustituidos con hidroxilo o alcóxido.
Aplicaciones Científicas De Investigación
El clorhidrato de 3-[(pirrolidin-1-il)metil]anilina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se emplea en el estudio de la inhibición enzimática y la unión a receptores debido a su similitud estructural con ciertas moléculas biológicas.
Medicina: Se ha investigado por sus posibles propiedades terapéuticas, incluido su uso como precursor en la síntesis de compuestos farmacéuticos.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 3-[(pirrolidin-1-il)metil]anilina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de pirrolidina puede imitar la estructura de los ligandos naturales, permitiendo que el compuesto se una a los sitios activos y module la actividad biológica. Esta interacción puede conducir a la inhibición o activación de vías enzimáticas, afectando varios procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
- Clorhidrato de 4-[(pirrolidin-1-il)metil]anilina
- 2-Metil-3-[(pirrolidin-1-il)metil]anilina
- Clorhidrato de 4-[(2-(pirrolidin-1-il)etil]anilina
Singularidad
El clorhidrato de 3-[(pirrolidin-1-il)metil]anilina es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La posición del anillo de pirrolidina en el núcleo de anilina influye en su reactividad y interacción con los objetivos biológicos, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo en varios campos.
Propiedades
Fórmula molecular |
C11H17ClN2 |
|---|---|
Peso molecular |
212.72 g/mol |
Nombre IUPAC |
3-(pyrrolidin-1-ylmethyl)aniline;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13;/h3-5,8H,1-2,6-7,9,12H2;1H |
Clave InChI |
GOXHBWPIOYIBTG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2=CC(=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(butan-2-yl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11731675.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11731689.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11731692.png)



![(1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol](/img/structure/B11731710.png)

![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11731714.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11731725.png)
